REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][n:5][cH:6][cH:7]1.[CH:9]([Mg+:10])([CH3:11])[CH3:12].[Cl-:8].[F:13][c:14]1[cH:15][cH:16][c:17]([C:20](=[O:21])[c:22]2[cH:23][cH:24][c:25]([F:28])[cH:26][cH:27]2)[cH:18][cH:19]1.[O:29]1[CH2:30][CH2:31][CH2:32][CH2:33]1>>[c:2]1([C:20]([c:17]2[cH:16][cH:15][c:14]([F:13])[cH:19][cH:18]2)([OH:21])[c:22]2[cH:23][cH:24][c:25]([F:28])[cH:26][cH:27]2)[cH:3][cH:4][n:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Brc1ccncc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)[Mg+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(c1ccc(F)cc1)c1ccc(F)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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OC(c1ccncc1)(c1ccc(F)cc1)c1ccc(F)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |